molecular formula C11H10ClNO3 B13829134 Succinimide, 3-chloro-N-(p-methoxyphenyl)- CAS No. 36342-13-9

Succinimide, 3-chloro-N-(p-methoxyphenyl)-

Cat. No.: B13829134
CAS No.: 36342-13-9
M. Wt: 239.65 g/mol
InChI Key: UKFITXSLZKBHSN-UHFFFAOYSA-N
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Description

Significance of Cyclic Imides in Synthetic Organic Chemistry

Cyclic imides are a class of heterocyclic compounds characterized by a dicarbonyl-nitrogen moiety within a ring system. This structural feature imparts a unique combination of chemical properties that render them highly valuable in synthetic organic chemistry. The two carbonyl groups flanking the nitrogen atom create an electron-deficient center, making the imide functional group susceptible to a variety of nucleophilic attacks and transformations. Furthermore, the protons on the carbon atoms adjacent to the carbonyl groups exhibit enhanced acidity, facilitating their participation in a range of carbon-carbon bond-forming reactions.

The succinimide (B58015) ring, a five-membered cyclic imide, is a particularly prominent scaffold in the design and synthesis of pharmacologically active molecules. researchgate.net The inherent stability of the five-membered ring, coupled with the reactivity of the imide group, allows for the construction of complex molecular architectures. The nitrogen atom of the succinimide ring can be readily substituted, providing a convenient handle for the introduction of diverse functionalities, including aryl groups, thereby expanding the chemical space accessible from this versatile core.

Historical Context of Succinimide Chemistry

The chemistry of succinimides dates back to the 19th century, with early investigations focusing on their synthesis and basic reactivity. wikipedia.org A pivotal moment in the history of succinimide chemistry was the development of the Gabriel synthesis, a method for preparing primary amines from alkyl halides using the potassium salt of phthalimide, a related cyclic imide. This reaction highlighted the utility of the imide framework as a protective group for amines, a strategy that remains relevant in modern organic synthesis.

Over the decades, the scope of succinimide chemistry has expanded significantly. The discovery of the anticonvulsant properties of certain N-substituted succinimides in the mid-20th century spurred further research into the medicinal applications of this class of compounds. mdpi.com This led to the development of a range of synthetic methodologies for the preparation of diverse succinimide derivatives and a deeper understanding of their structure-activity relationships. The continuous evolution of synthetic techniques, including solid-phase synthesis and catalytic methods, has further broadened the accessibility and application of succinimide-based molecules. mdpi.com

Structural Elucidation and Nomenclatural Aspects of Succinimide, 3-chloro-N-(p-methoxyphenyl)-

The compound "Succinimide, 3-chloro-N-(p-methoxyphenyl)-" is a derivative of the parent succinimide ring system, which is systematically named pyrrolidine-2,5-dione. wikipedia.org The nomenclature of this specific compound indicates the presence of three key structural features:

A succinimide core: A five-membered ring containing two carbonyl groups at positions 2 and 5, and a nitrogen atom at position 1.

A chloro substituent at the 3-position: A chlorine atom is attached to one of the methylene (B1212753) carbons of the succinimide ring.

An N-(p-methoxyphenyl) group: A para-methoxyphenyl group is attached to the nitrogen atom of the succinimide ring.

The systematic IUPAC name for this compound is 3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione .

Table 1: Physicochemical Properties of Succinimide, 3-chloro-N-(p-methoxyphenyl)-
PropertyValue
Molecular FormulaC11H10ClNO3
Molecular Weight240.65 g/mol

Overview of Research Trajectories for N-Aryl Succinimides and Analogues

Research into N-aryl succinimides and their analogues is a vibrant and multifaceted area of chemical science. A significant driving force behind this research is the quest for new therapeutic agents. The succinimide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Consequently, numerous studies have focused on the synthesis and biological evaluation of N-aryl succinimide derivatives for a wide range of applications, including as anticonvulsant, anticancer, and antimicrobial agents. nih.gov

Another major research trajectory involves the development of novel synthetic methodologies for the construction and functionalization of the N-aryl succinimide core. This includes the exploration of greener and more efficient synthetic routes, such as reactions in hot water and the use of solid-phase synthesis techniques. mdpi.com Furthermore, the unique reactivity of the succinimide ring has been exploited in the development of new chemical transformations, including asymmetric catalysis and the synthesis of complex natural products.

Recent research has also focused on the application of N-aryl succinimides in materials science. The rigid and polar nature of the succinimide ring makes it an attractive building block for the construction of polymers and other advanced materials with tailored properties. The ability to readily modify the N-aryl substituent allows for the fine-tuning of the electronic and photophysical properties of these materials.

Table 2: Selected Research Findings on N-Aryl Succinimides and Analogues
Area of ResearchKey FindingsReference
Medicinal ChemistryDiscovery of N-aryl succinimide derivatives with potent anticonvulsant activity. mdpi.com
Synthetic MethodologyDevelopment of an efficient, catalyst- and solvent-free synthesis of N-aryl succinimides in hot water.
Medicinal ChemistrySynthesis and evaluation of new succinimide derivatives with significant anticancer activity.
Synthetic MethodologyApplication of solid-phase synthesis for the efficient preparation of N-aryl succinimides. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36342-13-9

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10ClNO3/c1-16-8-4-2-7(3-5-8)13-10(14)6-9(12)11(13)15/h2-5,9H,6H2,1H3

InChI Key

UKFITXSLZKBHSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Succinimide, 3 Chloro N P Methoxyphenyl

Ring Opening and Cyclization Reactions of Succinimides

The succinimide (B58015) ring, a five-membered cyclic imide, is susceptible to nucleophilic attack and subsequent ring-opening, particularly under basic conditions. acs.orgnih.gov This reaction typically involves the hydrolysis of one of the amide bonds to yield a succinamic acid derivative. For N-arylsuccinimides, the electron-withdrawing nature of the aryl group can enhance the reactivity of the carbonyl carbons towards nucleophiles, potentially accelerating the ring-opening process. acs.org

A notable ring-opening reaction of N-substituted succinimides involves the use of hydroxylamine. mdpi.com This reaction proceeds through the opening of the imide ring to form N-hydroxybutaneamide derivatives. mdpi.com The feasibility of this reaction is dependent on the acidity of the amine from which the succinimide was derived; the ring opening is favored when the pKa of the corresponding amine (in this case, p-anisidine) is lower than the pKa of hydroxylamine. mdpi.com Given that the pKa of p-anisidine (B42471) is close to that of hydroxylamine, the reaction with Succinimide, 3-chloro-N-(p-methoxyphenyl)- would be expected to proceed, possibly requiring elevated temperatures or longer reaction times. mdpi.com

The general scheme for the base-catalyzed hydrolysis of an N-arylsuccinimide is presented below:

Scheme 1: General Base-Catalyzed Ring Opening of an N-Arylsuccinimide

Reactants: N-Arylsuccinimide, Hydroxide (B78521) ion (OH⁻)

Product: N-Arylsuccinamic acid salt

Description: The hydroxide ion attacks one of the carbonyl carbons of the succinimide ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a carboxylate and an amide group.

Nucleophilic and Electrophilic Transformations at the Succinimide Ring

The 3-chloro substituent on the succinimide ring introduces a reactive site for nucleophilic substitution. The electron-withdrawing effect of the two adjacent carbonyl groups activates the C3 carbon towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a route for further functionalization of the succinimide core.

N-halosuccinimides are known to act as sources of electrophilic halogens, but they can also undergo nucleophilic substitution at the carbon bearing the halogen. mdpi.com By analogy, the chlorine atom in Succinimide, 3-chloro-N-(p-methoxyphenyl)- is expected to be susceptible to displacement by nucleophiles such as amines, alkoxides, and thiolates.

Table 1: Plausible Nucleophilic Substitution Reactions at the C3 Position

Nucleophile Product Type
R-NH₂ (Amine) 3-Amino-N-(p-methoxyphenyl)succinimide
R-O⁻ (Alkoxide) 3-Alkoxy-N-(p-methoxyphenyl)succinimide

Electrophilic transformations directly on the succinimide ring are less common due to the deactivating effect of the carbonyl groups. However, the ring can participate in reactions as an electrophile, as seen in the ring-opening reactions.

Photochemical Reactions and Photoinduced Processes Involving Succinimides

The N-aryl moiety in Succinimide, 3-chloro-N-(p-methoxyphenyl)- introduces the potential for photochemical reactivity. Aryl imides can undergo a variety of photoinduced processes, including electron transfer and energy transfer. nih.gov The p-methoxyphenyl group is a known electron donor, and upon photoexcitation, it could participate in photoinduced electron transfer (PET) to a suitable acceptor. nih.gov

While specific photochemical studies on the title compound are unavailable, related systems demonstrate the possibility of intramolecular and intermolecular PET processes. nih.govnih.gov For instance, in dyad systems where an N-aryl group is connected to another chromophore, photoexcitation can lead to the formation of a charge-separated state. nih.gov The fate of this charge-separated species would depend on the specific molecular environment and the presence of other reactive species.

Addition Reactions for Functionalization

Addition reactions provide a powerful tool for the construction of more complex molecular architectures from the succinimide scaffold.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgresearchgate.net While Succinimide, 3-chloro-N-(p-methoxyphenyl)- is a saturated system, it can be envisioned as a precursor to an unsaturated derivative, such as a maleimide (B117702), which is an excellent Michael acceptor. researchgate.net Elimination of HCl from the 3-chloro-succinimide would generate the corresponding N-(p-methoxyphenyl)maleimide. This maleimide could then readily undergo Michael addition with a wide range of nucleophiles, including carbon-based nucleophiles like enolates and organometallic reagents, to form 3-substituted succinimide derivatives. rsc.orgnih.gov

Scheme 2: Hypothetical Two-Step Michael Addition Pathway

Elimination: Succinimide, 3-chloro-N-(p-methoxyphenyl)- undergoes base-induced elimination of HCl to form N-(p-methoxyphenyl)maleimide.

Michael Addition: The resulting maleimide reacts with a nucleophile (Nu⁻) in a conjugate addition to yield a 3-substituted-N-(p-methoxyphenyl)succinimide.

1,3-Dipolar Cycloaddition Reactions for Heterocyclic Scaffold Construction

1,3-Dipolar cycloaddition reactions are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.orgijrpc.comorganic-chemistry.orgmdpi.comyoutube.com These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile, which is often an alkene or alkyne. wikipedia.orgijrpc.com Similar to the Michael addition, the saturated succinimide ring of the title compound is not a typical dipolarophile. However, its conversion to the corresponding maleimide derivative would create a reactive dipolarophile.

The N-(p-methoxyphenyl)maleimide, formed via HCl elimination, could react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to construct a variety of fused heterocyclic systems. wikipedia.orgijrpc.commdpi.com This approach would offer a versatile strategy for the synthesis of complex, polycyclic molecules with potential biological activity. nih.gov

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions of the Derived Maleimide

1,3-Dipole Resulting Heterocyclic Scaffold
Azide (R-N₃) Triazoline fused to the succinimide ring
Nitrile Oxide (R-CNO) Isoxazoline fused to the succinimide ring

Derivatization Strategies via the N-Aryl Moiety

The N-(p-methoxyphenyl) group offers several avenues for derivatization. The methoxy (B1213986) group makes the aromatic ring electron-rich and thus susceptible to electrophilic aromatic substitution. youtube.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the activating methoxy group.

Furthermore, the p-methoxyphenyl (PMP) group is a well-known protecting group for amines. ru.nlresearchgate.net It can be removed under oxidative conditions, for example, using cerium ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical methods, to yield the corresponding N-unsubstituted succinimide. researchgate.net This deprotection would provide a handle for further N-functionalization.

Table 3: Potential Derivatization Reactions of the N-(p-methoxyphenyl) Moiety

Reaction Type Reagents Expected Product
Electrophilic Nitration HNO₃, H₂SO₄ 3-Chloro-N-(2-nitro-4-methoxyphenyl)succinimide
Electrophilic Bromination Br₂, FeBr₃ 3-Chloro-N-(2-bromo-4-methoxyphenyl)succinimide

Role as Precursors in Complex Heterocyclic Systems Formation

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research detailing the role of Succinimide, 3-chloro-N-(p-methoxyphenyl)- as a direct precursor in the formation of complex heterocyclic systems. While the broader class of N-substituted succinimides and the related reagent N-chlorosuccinimide (NCS) are extensively utilized in organic synthesis, dedicated studies on the application of this particular chlorinated N-(p-methoxyphenyl) derivative for constructing complex heterocyclic frameworks have not been reported.

N-substituted succinimides are generally synthesized through the acylation of an amine with succinic anhydride (B1165640), followed by cyclodehydration. mdpi.com Their subsequent reactivity is often centered around the imide functionality. For instance, N-substituted succinimides can undergo ring-opening reactions when treated with nucleophiles like hydroxylamine, leading to the formation of hydroxamic acids. mdpi.com

Furthermore, derivatives of succinimide, such as maleimides, are known to participate in Michael additions to form substituted succinimides. acs.org Itaconimides, which are isomers of maleimides, also serve as synthons for succinimide derivatives through reactions like the NHC-catalyzed Stetter reaction. acs.orgresearchgate.net

The presence of a chlorine atom at the 3-position of the succinimide ring in the target molecule suggests potential for reactivity as an electrophile. In a general sense, N-chlorosuccinimide (NCS) is a widely employed reagent for chlorination and oxidation reactions. researchgate.netorganic-chemistry.orgresearchgate.net It can also mediate or catalyze various chemical transformations, including the formation of heterocyclic systems. jocpr.comresearchgate.net For example, NCS has been used in the synthesis of aryl sulfides from thiols and Grignard reagents, and in intramolecular chloroamination of allenes to form pyrroline (B1223166) derivatives. organic-chemistry.orgacs.org However, these examples utilize NCS as a reagent rather than a core structural precursor that is incorporated into the final heterocyclic product.

While the synthesis of various N-heterocycles through diverse methodologies such as cycloaddition reactions, photocatalysis, and electrochemical methods is well-documented, specific examples commencing from Succinimide, 3-chloro-N-(p-methoxyphenyl)- are not present in the current body of scientific literature. beilstein-journals.orgmdpi.comnih.gov

Due to the lack of specific research data, no detailed findings or data tables on the role of Succinimide, 3-chloro-N-(p-methoxyphenyl)- as a precursor in the formation of complex heterocyclic systems can be presented.

Advanced Structural Characterization and Intermolecular Interactions

X-ray Crystallography Studies of Succinimide (B58015), 3-chloro-N-(p-methoxyphenyl)- and Analogues

While a specific crystal structure for Succinimide, 3-chloro-N-(p-methoxyphenyl)- has not been reported in the surveyed literature, detailed X-ray diffraction studies on closely related analogues, such as N-(4-methylphenyl)succinimide, provide significant insight into the expected structural characteristics. nih.govresearchgate.net These studies are fundamental for determining precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing in the crystalline state. nih.gov

The conformation of N-arylsuccinimides is primarily defined by the geometry of the five-membered succinimide ring and the relative orientation of the N-substituted aromatic ring.

Succinimide Ring Conformation: The five-membered succinimide ring is not perfectly planar. It typically adopts a puckered conformation, often described as an envelope or a twist form, to minimize steric strain. In the analogue N-(4-methylphenyl)succinimide, the succinimide ring is non-planar, as indicated by its internal torsion angles. nih.govresearchgate.net For Succinimide, 3-chloro-N-(p-methoxyphenyl)-, the introduction of a chlorine atom at the C3 position would further influence this puckering.

Aromatic Ring Orientation: A key structural feature of N-arylsuccinimides is the significant dihedral angle between the plane of the succinimide ring and the plane of the aromatic ring. This twist is due to steric hindrance between the ortho-hydrogens of the aromatic ring and the carbonyl oxygens of the succinimide moiety. In the crystal structure of N-(4-methylphenyl)succinimide, this dihedral angle is 57.3 (1)°. nih.govresearchgate.net A similar significant out-of-plane twist is expected for Succinimide, 3-chloro-N-(p-methoxyphenyl)-. The specific torsion angles defining this orientation in the N-(4-methylphenyl)succinimide analogue are detailed in the table below.

Torsion Angle GroupAngle (°)
C2-C1-N1-C759.0 (3)
C2-C1-N1-C10-121.8 (3)
C6-C1-N1-C7-120.2 (3)
C6-C1-N1-C1059.0 (3)

Data sourced from the crystallographic study of N-(4-methylphenyl)succinimide. researchgate.net

Analysis of Hydrogen Bonding Networks and C-H···π Interactions

While lacking a strong hydrogen bond donor like an N-H group on the succinimide ring, the structure of Succinimide, 3-chloro-N-(p-methoxyphenyl)- is rich in weaker C-H donors and various acceptors (carbonyl oxygens, aromatic π-system), leading to a network of non-covalent interactions that are crucial for crystal cohesion.

Hydrogen Bonding: The primary hydrogen bond acceptors are the two carbonyl oxygen atoms of the succinimide ring. These can participate in weak C-H···O hydrogen bonds with C-H groups from the succinimide ring's methylene (B1212753) carbons and the aromatic ring of neighboring molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice, often forming chains or layered motifs. nih.gov

C-H···π Interactions: These non-covalent interactions play a significant role in the stabilization of protein structures and molecular crystals. researchgate.netnih.govresearchgate.net In the context of the target molecule, C-H···π interactions can occur where a C-H bond from the succinimide ring of one molecule points towards the electron-rich π-face of the p-methoxyphenyl ring of an adjacent molecule. researchgate.net The geometry of this interaction is typically an "edge-to-face" arrangement. researchgate.net Such interactions are known to be mildly stabilizing and can influence the conformational preferences and packing of molecules in the solid state. researchgate.netnih.gov The crystal structure of the analogue N-(4-methylphenyl)succinimide is reported to be linked by very weak C-H···π interactions. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation

Beyond basic identification, advanced spectroscopic methods provide detailed information about the molecule's vibrational modes and the precise electronic environment of each atom, confirming the structural assignments derived from crystallography.

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. thermofisher.commdpi.com For Succinimide, 3-chloro-N-(p-methoxyphenyl)-, characteristic vibrational bands are expected for its constituent functional groups. While experimental spectra for the exact compound are not available, the expected frequencies can be predicted based on data from analogous structures. nih.govresearchgate.netresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR/Raman)
Succinimide C=OAsymmetric stretch~1770-1790Strong (IR) / Weak (Raman)
Succinimide C=OSymmetric stretch~1700-1720Strong (IR) / Medium (Raman)
Aromatic C=CRing stretch~1600, ~1510Medium-Strong (IR & Raman)
Imide C-N-CStretch~1350-1390Medium (IR)
Aryl-O (Methoxy)Asymmetric stretch~1250Strong (IR)
Aryl-O (Methoxy)Symmetric stretch~1030Medium (IR)
p-Substituted RingOut-of-plane bend~830Strong (IR)
C-ClStretch~650-750Medium-Strong (IR)

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of Succinimide, 3-chloro-N-(p-methoxyphenyl)- is expected to show distinct signals for each type of proton. The p-methoxyphenyl group should exhibit a characteristic AA'BB' system, appearing as two apparent doublets in the aromatic region (~6.9-7.3 ppm). The methoxy (B1213986) group protons will appear as a sharp singlet at approximately 3.8 ppm. The protons on the succinimide ring will have a more complex pattern due to the chiral center at C3 (the carbon bearing the chlorine atom). This chirality renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and will likely appear as a complex multiplet (often an AB quartet further split by the C3 proton). The single proton at C3 will appear as a distinct multiplet (e.g., a doublet of doublets, DD), with its chemical shift significantly downfield due to the deshielding effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two imide carbonyl carbons are expected to resonate at the lowest field (~175-178 ppm). The aromatic carbons of the p-methoxyphenyl ring will show four distinct signals, with the oxygen-bearing carbon (C-para) being the most downfield (~159 ppm) and the methoxy-adjacent carbon (C-ipso) being shielded relative to a standard benzene (B151609) ring. mdpi.com The methoxy carbon itself will appear around 55 ppm. mdpi.comrsc.org The three carbons of the succinimide ring will be distinguishable: the carbon bearing the chlorine (CH-Cl) will be significantly deshielded, followed by the methylene carbon (CH₂), and the carbonyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
GroupAssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
p-MethoxyphenylC-ipso (C-N)-~125-130
C-ortho (CH)~7.2-7.3 (d)~128-130
C-meta (CH)~6.9-7.0 (d)~114-115
C-para (C-O)-~159-160
Methoxy-OCH₃~3.8 (s)~55.5
SuccinimideC=O-~175-178
CH-Cl~4.5-4.8 (dd)~50-55
CH₂~2.8-3.3 (m)~35-40

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption characteristics of Succinimide, 3-chloro-N-(p-methoxyphenyl)- are primarily dictated by the chromophoric systems present within its molecular structure, namely the succinimide ring and the N-(p-methoxyphenyl) group. UV-Visible spectroscopy is a powerful tool to probe the electronic transitions between molecular orbitals in such compounds. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs and the intensity of these absorptions provide valuable information about the molecule's electronic structure.

In N-aryl succinimides, the primary electronic transitions observed are of the π→π* type, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. bg.ac.rs These transitions are typically characterized by high molar absorptivity (ε). The electronic spectrum is significantly influenced by the conjugation between the lone pair of electrons on the succinimide nitrogen atom and the π-system of the p-methoxyphenyl ring. bg.ac.rs

Detailed research on a series of 1-aryl-3-methylsuccinimides, which are close structural analogs of the title compound, reveals that the position of the long-wavelength absorption maxima is sensitive to both the nature of the substituent on the aryl ring and the polarity of the solvent. bg.ac.rs For an N-(p-methoxyphenyl) substituted succinimide, the methoxy group (-OCH3) acts as an electron-donating group, which can lead to a bathochromic (red) shift in the absorption maximum compared to an unsubstituted N-phenylsuccinimide. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV absorption bands for these compounds are generally attributed to different π→π* transitions within the molecule's π-electron system. bg.ac.rs The interaction between the solute and solvent molecules can also lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. In polar solvents, stabilization of the excited state relative to the ground state can occur, often resulting in a bathochromic shift. tutorchase.com

A study on 1-aryl-3-methylsuccinimides provides specific data on the long-wavelength UV absorption maxima in various solvents. While data for the exact 3-chloro substituted compound is not available, the data for the closely related 1-(4-methoxyphenyl)-3-methylsuccinimide offers valuable insight into the expected spectral behavior. The absorption maxima for this analog in a range of solvents are presented below.

Table 1: Long-wavelength UV Absorption Maxima (λmax) of 1-(4-methoxyphenyl)-3-methylsuccinimide in Various Solvents

Solventλmax (nm)
n-Hexane229
Cyclohexane229
Di-n-butyl ether230
Di-iso-propyl ether230
1,4-Dioxane230
Ethyl acetate230
Tetrahydrofuran230
Chloroform231
Dichloromethane231
Acetonitrile230
Dimethylformamide231
Acetone230
2-Propanol230
1-Butanol230
Methanol230

Data sourced from a study on 1-aryl-3-methylsuccinimides. bg.ac.rs

Based on a thorough review of available scientific literature, computational and theoretical investigation data for the specific compound “Succinimide, 3-chloro-N-(p-methoxyphenyl)-” is not available. The requested detailed analyses, including Density Functional Theory (DFT) calculations for molecular optimization, electronic structure analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, have not been published for this molecule.

Therefore, it is not possible to provide the specific data, research findings, and data tables as outlined in the request. Generating such an article without published sources would compromise scientific accuracy.

Computational and Theoretical Investigations of Succinimide, 3 Chloro N P Methoxyphenyl

Simulation of Intermolecular Interactions (e.g., with solvent molecules)

Solvation Shell Structure: Determining the arrangement and orientation of solvent molecules (e.g., water, ethanol, DMSO) around the solute. This is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding: Identifying the potential for hydrogen bond formation between the succinimide (B58015) or amide functional groups and protic solvent molecules. For the related compound, 3-chloro-N-(4-methoxyphenyl)propanamide, crystal structure analysis has confirmed the presence of N-H···O hydrogen bonds that link the molecules into chains. nih.gov In a solvent, similar interactions with solvent molecules would be expected to play a significant role.

Interaction Energies: Quantifying the strength of the interactions between the solute and solvent, which helps in understanding solubility and the stability of the solvated complex.

For a molecule like 3-chloro-N-(p-methoxyphenyl)succinimide, key interaction sites with polar solvents would likely be the carbonyl oxygens and the nitrogen atom of the succinimide ring, as well as the methoxy (B1213986) group on the phenyl ring. The chlorine atom could also participate in halogen bonding.

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule. mdpi.com These calculations provide a set of parameters, often referred to as global reactivity descriptors, that help in understanding the electronic properties and reaction tendencies of the molecule. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital that can accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

From these fundamental parameters, several other reactivity descriptors can be derived:

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; soft molecules are more reactive. nih.gov
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.

While specific calculated values for 3-chloro-N-(p-methoxyphenyl)succinimide are not available in the searched literature, DFT studies on analogous molecules demonstrate how these parameters are used to predict reactive sites. researchgate.netbhu.ac.in For instance, a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions.

Applications in Chemical Synthesis and Advanced Materials

Role as Building Blocks and Precursors for Complex Molecules

The compound 3-chloro-N-(p-methoxyphenyl)succinimide serves as a valuable building block for synthesizing more complex molecular architectures. The succinimide (B58015) ring is a recurring motif in a wide range of biologically active natural products and pharmaceutical agents. rsc.orgacs.org The utility of this specific compound is enhanced by its key functional groups: the N-(p-methoxyphenyl) group, which modulates the molecule's electronic properties and solubility, and the chloro-substituent at the 3-position, which provides a reactive site for nucleophilic substitution.

This reactive handle allows for the introduction of various functional groups or the linkage to other molecular fragments, making it a precursor for intricate structures. The ability to start with simple, well-defined building blocks and sequentially assemble them is a cornerstone of modern synthesis, enabling the efficient construction of complex molecules that would otherwise be difficult to access. nih.gov The succinimide moiety itself can undergo various transformations, including ring-opening reactions, to yield linear amide derivatives that are precursors to other classes of compounds. This versatility positions N-arylsuccinimides as foundational components in synthetic strategies aimed at discovering new chemical entities.

Utility in Heterocyclic Scaffolding

Spiroheterocycles, which contain two rings connected by a single common atom, are a unique structural class that has garnered significant attention in drug discovery for their conformational rigidity and novel three-dimensional shapes. nih.gov The synthesis of spiro-compounds containing a succinimide or related dione (B5365651) core can be achieved through various strategies.

One common approach involves the condensation of a cyclic ketone with a molecule containing an active methylene (B1212753) group flanked by two carbonyls, such as barbituric acid or thiobarbituric acid, to form a spiro-fused system. nuph.edu.ua Another advanced strategy is the use of N-heterocyclic carbene (NHC) organocatalysis, which can facilitate annulation reactions to produce complex spiro-products. For instance, NHC-catalyzed [3+2] or [4+2] annulations using precursors like α,β-unsaturated aldehydes and isatin (B1672199) derivatives can yield intricate spirooxindole lactones and other related structures. nih.gov While not explicitly starting from 3-chloro-N-(p-methoxyphenyl)succinimide, these methodologies showcase the chemical principles by which a five-membered dione or imide ring can be elaborated into a spirocyclic framework.

The succinimide moiety can act as a linker to connect two or more distinct molecular scaffolds, leading to hybrid molecules with potentially synergistic or novel properties. A rhodium(III)-catalyzed 1,4-addition reaction of maleimides (the unsaturated analog of succinimides) with N-aryl indazol-3-ols has been developed to produce succinimide-bearing indazol-3-ol scaffolds. acs.org This method allows for the direct integration of two bioactive units, demonstrating a powerful strategy for creating complex molecular architectures. acs.org

Similarly, succinimide-tethered isoquinoline-1,3-diones have been synthesized through a Rh-catalyzed cascade reaction involving arylamides and maleimides. researchgate.net These transformations highlight the role of the succinimide precursor (maleimide) as a versatile coupling partner that becomes an integral structural component linking different heterocyclic systems. acs.orgresearchgate.net The resulting succinimide-linked scaffolds can be further modified; for example, a synthesized adduct containing indazole and succinimide units was successfully transformed via Suzuki arylation and heteroarylation, introducing a third bioactive scaffold (benzimidazole). acs.org

Derivatives as Reagents or Catalysts in Organic Reactions (e.g., Succinimide-N-sulfonic acid)

Derivatives of the basic succinimide structure have been developed as effective reagents and catalysts in organic synthesis. A prominent example is Succinimide-N-sulfonic acid (SuSA), a stable, non-hygroscopic, and recyclable solid acid catalyst. SuSA has proven to be highly efficient in promoting various organic transformations, often under mild and environmentally friendly conditions.

SuSA has been successfully employed in multi-component reactions to synthesize a variety of heterocyclic compounds. These reactions benefit from simple procedures, high yields, and easy work-up. Furthermore, the catalyst can often be recovered and reused multiple times without a significant loss of activity.

Applications of Succinimide-N-sulfonic Acid (SuSA) as a Catalyst
Reaction TypeReactantsProductKey AdvantagesReference
One-pot, three-component synthesisAromatic aldehydes, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and 1-naphthylamineTetrahydrobenzo[c]acridin-8(7H)-one derivativesHigh yields, simple operation, easy work-up, catalyst is recoverable and reusable. rsc.org
Condensation reaction2-amino-4,5-dihydro-4-phenylpyrano[3,2-b]indole-3-carbonitrile derivatives and coumarin-3-carboxylic acidFused indolo pyrano pyrimidinone derivativesHigh yield, simple methodology, short reaction time, solvent-free conditions, recyclable catalyst. acs.org
One-pot condensationHydrazine/hydrazide and 1,3-dicarbonyl compoundsSubstituted pyrazolesEco-friendly (water as solvent), rapid (15 minutes), high yield, reusable catalyst. nih.gov

Integration into Advanced Materials and Supramolecular Structures (e.g., porphyrinoids)

The succinimide scaffold can be incorporated into larger, functional molecular systems, such as advanced materials and supramolecular structures. A notable example is its use in the field of porphyrinoids, which are highly conjugated macrocycles with extensive applications in areas ranging from biomedicine to materials science. frontiersin.orgrsc.org

Porphyrins are often functionalized by attaching other molecules to their periphery to modulate their properties, such as solubility and biological targeting. nih.gov The conjugation of porphyrins to biomacromolecules like peptides or oligonucleotides is a common strategy to create targeted therapeutic or diagnostic agents. frontiersin.orgnih.gov This covalent linkage is frequently achieved using activated esters, with N-hydroxysuccinimide (NHS) esters being particularly prevalent. The resulting conjugate contains a succinimide-based linker. In some synthetic routes, intramolecular cyclization can lead to the formation of a succinimide product, directly incorporating the ring into the final structure. rsc.org

These porphyrin-succinimide conjugates are designed for specific applications. For example, water-soluble porphyrins are developed for use in aqueous biological systems, and the attachment of specific groups via succinimidyl linkers is a key step in their synthesis. rsc.org The resulting materials have been explored for applications in photodynamic therapy, programmed nanostructure self-assembly, and as artificial light-harvesting systems. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The presence of a stereocenter at the C3 position of the succinimide (B58015) ring presents a significant opportunity for the development of asymmetric synthetic methodologies. Currently, the stereoselective synthesis of 3-halosuccinimides, particularly N-aryl substituted variants, remains a challenge. Future research should focus on the following areas:

Organocatalytic Approaches: The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate the enantioselective chlorination of the corresponding N-(p-methoxyphenyl)maleimide. This approach offers the benefits of mild reaction conditions and avoidance of metal contaminants. A proposed catalytic cycle might involve the formation of a chiral enamine or iminium ion intermediate, which would then be selectively attacked by an electrophilic chlorine source.

Chiral Lewis Acid Catalysis: The coordination of a chiral Lewis acid to the carbonyl groups of the succinimide precursor could create a chiral environment, directing the approach of a chlorinating agent to one face of the molecule. Investigating various metal-ligand complexes will be crucial to optimize both reactivity and enantioselectivity.

Diastereoselective Methods: For substrates already possessing a chiral center, diastereoselective chlorination could be explored. This would involve leveraging the existing stereochemical information to control the formation of the new stereocenter at the C3 position.

A summary of potential stereoselective approaches is presented in the table below.

Catalytic SystemProposed IntermediatePotential Advantages
Chiral Organocatalysts (e.g., Proline)Chiral enamine/iminium ionMetal-free, mild conditions
Chiral Lewis Acids (e.g., Ti, Cu complexes)Coordinated succinimideHigh turnover numbers, tunable reactivity
Substrate-controlled diastereoselectionSteric or electronic bias from existing chiral centerHigh diastereomeric ratios

Exploration of Underutilized Reactivity Pathways

Beyond its potential role as a simple chlorinating agent, the unique electronic and structural features of Succinimide, 3-chloro-N-(p-methoxyphenyl)- suggest several unexplored reactivity pathways:

Radical Reactions: The N-Cl bond can undergo homolytic cleavage to generate a succinimidyl radical. The influence of the 3-chloro and N-(p-methoxyphenyl) substituents on the stability and reactivity of this radical intermediate warrants investigation. Future studies could explore its participation in radical cyclizations, additions to alkenes, and C-H functionalization reactions.

Electrophilic Amination: The N-aryl group could potentially render the nitrogen atom sufficiently nucleophilic to participate in reactions. Conversely, under oxidative conditions, the molecule could serve as an electrophilic aminating agent, transferring the N-(p-methoxyphenyl)succinimidyl moiety to nucleophiles.

Cycloaddition Reactions: The succinimide ring, particularly if derived from a maleimide (B117702) precursor, can participate in cycloaddition reactions such as [2+2] photocycloadditions. The presence of the chloro and p-methoxyphenyl substituents could influence the regio- and stereoselectivity of these reactions, leading to novel polycyclic structures.

Advanced Computational Studies on Reaction Mechanisms and Dynamics

To complement experimental investigations, advanced computational studies will be indispensable for gaining a deeper understanding of the reactivity and properties of Succinimide, 3-chloro-N-(p-methoxyphenyl)- .

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and reaction pathways for the proposed synthetic methods and reactivity patterns. nih.gov This will aid in catalyst design and the prediction of reaction outcomes. For instance, DFT could be used to model the transition states in the organocatalyzed enantioselective chlorination to rationalize the observed stereoselectivity.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations could be used to study the conformational dynamics of the molecule and its interactions with solvents and other reactants. In the context of materials science, MD simulations could predict the bulk properties of polymers incorporating this succinimide motif.

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as redox potentials, bond dissociation energies, and spectroscopic characteristics, which are crucial for designing applications in areas like photoredox catalysis and materials science.

Design and Synthesis of New Functional Materials incorporating the Succinimide, 3-chloro-N-(p-methoxyphenyl)- Motif

The succinimide core is a versatile building block for the creation of functional materials. The specific substituents of the target compound offer unique opportunities for material design.

Conductive Polymers: The N-(p-methoxyphenyl) group, being an electron-donating aromatic system, could be exploited in the synthesis of conductive polymers. Polymerization through the aromatic ring or by incorporating the succinimide into a larger conjugated system could lead to novel materials with interesting electronic properties.

Photoresponsive Materials: The N-arylsuccinimide moiety can be a component of photochromic systems. Future research could explore the synthesis of polymers containing this unit that exhibit changes in their optical properties upon irradiation with light.

Biodegradable Polymers and Drug Delivery: Polysuccinimides are known for their biodegradability. The incorporation of Succinimide, 3-chloro-N-(p-methoxyphenyl)- into polymer backbones could lead to new biodegradable materials. The methoxy (B1213986) group could be further functionalized to attach drugs or targeting moieties for applications in controlled drug release systems.

Sensors for Metal Ions: The carbonyl groups of the succinimide ring can act as binding sites for metal ions. The electronic properties of the N-aryl group could be tuned to create selective and sensitive fluorescent or electrochemical sensors for specific metal ions. mdpi.comnih.govmdpi.comnih.gov

Integration with Emerging Catalytic Systems (e.g., photoredox catalysis, electrosynthesis)

Modern synthetic methods offer powerful tools to unlock novel reactivity. Integrating Succinimide, 3-chloro-N-(p-methoxyphenyl)- with these systems is a promising avenue for future research.

Photoredox Catalysis: The N-Cl bond can be readily cleaved under photoredox conditions to generate a succinimidyl radical. This opens up possibilities for a wide range of transformations, including atom transfer radical polymerization (ATRP) and C-H functionalization reactions. Dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., nickel catalysis), could enable novel cross-coupling reactions where this compound acts as a chlorine atom transfer agent. nih.govnih.govresearchgate.netrsc.org

Electrosynthesis: Electrochemical methods provide a green and efficient way to generate reactive intermediates. The electrochemical reduction of the N-Cl bond could provide a controlled source of the succinimidyl radical or anion. Conversely, anodic oxidation could be used to generate cationic species for electrophilic reactions. Electrosynthesis could also be employed for the polymerization of monomers containing the Succinimide, 3-chloro-N-(p-methoxyphenyl)- unit.

The table below summarizes potential applications in emerging catalytic systems.

Catalytic SystemPotential ApplicationKey Intermediate
Photoredox CatalysisAtom Transfer Radical PolymerizationSuccinimidyl radical
C-H FunctionalizationSuccinimidyl radical
Dual Catalysis (e.g., with Nickel)Chlorine atom transfer
ElectrosynthesisControlled Radical GenerationSuccinimidyl radical/anion
Electrophilic ReactionsCationic succinimide species
ElectropolymerizationRadical ions of monomer

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(p-methoxyphenyl)succinimide, and what are their limitations?

Methodological Answer: The compound can be synthesized via hydrochlorination of N-(p-methoxyphenyl)maleamic acid using thionyl chloride (SOCl₂) under reflux conditions. Evidence from The Journal of Organic Chemistry (1972) reports a 12% yield, attributed to competing side reactions (e.g., maleimide formation) . Key limitations include low efficiency and sensitivity to moisture, which can hydrolyze intermediates. Researchers should optimize anhydrous conditions and monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How is the structural characterization of 3-chloro-N-(p-methoxyphenyl)succinimide performed?

Methodological Answer: Structural confirmation involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify the chloro and methoxyphenyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 255.05 for C₁₁H₁₁ClNO₃).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software ) reveals non-planar geometry between the succinimide ring and aryl group, as seen in analogous N-(3-chlorophenyl)succinimide derivatives .

Q. What are the primary chemical reactivity pathways for this compound?

Methodological Answer: The α-chloro group is electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). The p-methoxyphenyl group directs electrophilic aromatic substitution at the para position. Researchers should explore:

  • Substitution Reactions : React with sodium azide to form azide derivatives.
  • Hydrolysis : Under basic conditions, the chloro group may hydrolyze to a hydroxyl group, forming N-(p-methoxyphenyl)succinamic acid.

Advanced Research Questions

Q. How can synthetic yields of 3-chloro-N-(p-methoxyphenyl)succinimide be improved?

Methodological Answer: The low yield (12% ) stems from competing maleimide formation. Advanced strategies include:

  • Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize the chlorinated intermediate.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.

Q. How do electronic effects of aryl substituents influence the synthesis and stability of α-chloro-N-arylsuccinimides?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance stability and yield by reducing electron density at the nitrogen, as demonstrated in Kretov’s study (84% yield for p-nitrophenyl derivatives vs. 12% for p-methoxyphenyl ). Computational methods (DFT) can predict substituent effects on reaction thermodynamics. Researchers should compare Hammett σ values to correlate substituent electronic profiles with reaction outcomes.

Q. How can contradictions in reported synthesis protocols be resolved?

Methodological Answer: Discrepancies (e.g., Kretov’s higher yields vs. JOC 1972 data ) may arise from differences in reagent purity, reaction scale, or workup procedures. To resolve:

  • Reproduce Conditions : Use controlled moisture-free environments and standardized reagents.
  • Advanced Analytics : Employ GC-MS or LC-MS to quantify byproducts and identify unaccounted pathways.
  • Collaborative Verification : Cross-validate results with independent labs using identical protocols.

Q. What strategies are recommended for studying the biological activity of 3-chloro-N-(p-methoxyphenyl)succinimide?

Methodological Answer: While direct biological data are limited, analogous compounds (e.g., sulfonamides , benzamides ) suggest potential antimicrobial or anticancer activity. Design studies with:

  • In Vitro Assays : Test against Gram-positive/negative bacteria (MIC determination) or cancer cell lines (MTT assay).
  • Structure-Activity Relationship (SAR) : Modify the chloro or methoxy group and compare bioactivity.
  • Molecular Docking : Predict binding affinity to targets like dihydrofolate reductase or topoisomerase II.

Q. How can crystallographic data resolve ambiguities in structural assignments?

Q. How should researchers design experiments to analyze substituent effects on reactivity?

Methodological Answer:

  • Parallel Synthesis : Prepare derivatives with varying substituents (-OMe, -Cl, -NO₂) using identical conditions.
  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates.
  • Multivariate Analysis : Apply PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Eₛ), and thermodynamic (ΔG) parameters with yields.

Q. What advanced techniques are recommended for mechanistic studies of chlorination reactions?

Methodological Answer:

  • Isotopic Labeling : Use 36^{36}Cl to trace chloro group incorporation.
  • In Situ Spectroscopy : Operando NMR or IR to detect transient intermediates.
  • Computational Modeling : MD simulations to visualize transition states (e.g., chlorination at α vs. β positions).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.